molecular formula C6H8 B080130 1-Hexen-5-yne CAS No. 14548-31-3

1-Hexen-5-yne

Cat. No.: B080130
CAS No.: 14548-31-3
M. Wt: 80.13 g/mol
InChI Key: GHGNRQPVGKFJIR-UHFFFAOYSA-N
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Description

1-Hexen-5-yne is an organic compound with the molecular formula C₆H₈. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The structure of this compound includes both a double bond and a triple bond, making it a unique compound with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexen-5-yne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-5-chlorohexane with a strong base such as sodium amide (NaNH₂) in liquid ammonia. This reaction leads to the formation of the triple bond through a dehydrohalogenation process .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. One such method is the partial hydrogenation of 1,5-hexadiyne using a palladium catalyst. This process selectively reduces one of the triple bonds to a double bond, resulting in the formation of this compound .

Mechanism of Action

The mechanism of action of 1-Hexen-5-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Properties

IUPAC Name

hex-1-en-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGNRQPVGKFJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333857
Record name 1-Hexen-5-yne
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Molecular Weight

80.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-31-3
Record name 1-Hexen-5-yne
Source CAS Common Chemistry
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Record name 1-Hexen-5-yne
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Record name 1-Hexen-5-yne
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Synthesis routes and methods I

Procedure details

Addition of 1 atm. ethylene to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°, toluene solution, see Example E) followed by continued photolysis at 25° resulted in slow production of free pentene, primarily trans-2-pentene. Less than 0.1 equiv pentene was evolved after 1 hour irradiation. Pentene formation did not occur thermally at 25°. The isomeric distribution, as measured after 15 and 60 min photolysis, was 85% trans-2-pentene, 10-12% cis-2-pentene, and 3-5% 1-pentene.
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Synthesis routes and methods II

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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